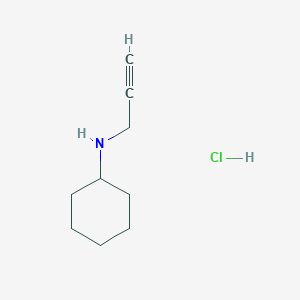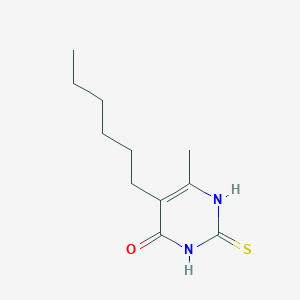
5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure of Lipophilic Antifolates
The structural properties of 5-hexyl-2-mercapto-6-methylpyrimidin-4(3H)-one derivatives have been studied for their relevance in antineoplastic activity. These derivatives include a variety of analogs crystallizing in specific space groups, with detailed molecular packing analyses revealing variations in the alkyl chain conformations (Sutton & Cody, 1988).
Hydrazinolysis of Heterocyclic Compounds
Research on the hydrazinolysis of this compound and its derivatives has demonstrated several reaction pathways, leading to the formation of various compounds. These reactions suggest a preliminary reductive sequence and represent a unique type of ring transformation of pyrimidines (Dickinson & Jacobsen, 1975).
Supramolecular Structures of Organotin Complexes
Research on triorganotin(IV) complexes involving this compound highlights significant π⋯π stacking and C–H⋯π interactions. These interactions stabilize the structures of these complexes, offering insights into their potential applications (Ma, Tian, & Zhang, 2006).
Spectrophotometric Detection Using Gold Nanoparticles
A novel colorimetric method has been developed for detecting this compound, utilizing gold nanoparticles. This approach leverages the affinity of thiol-containing molecules for gold nanoparticles, resulting in significant changes in the plasmon band, useful for spectrophotometric determinations (Hormozi-Nezhad & Ghayyem, 2014).
Synthesis of Organotin Polymers
A study on the solvothermal synthesis of organotin polymers using this compound as a ligand reveals the formation of novel one-dimensional infinite polymeric chain complexes. These complexes involve high centrosymmetric units, showcasing the potential for creating new materials with specific structural properties (Ma, Tian, & Zhang, 2006).
Propriétés
IUPAC Name |
5-hexyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-3-4-5-6-7-9-8(2)12-11(15)13-10(9)14/h3-7H2,1-2H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIKKXZRDBZPEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(NC(=S)NC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318376.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide](/img/structure/B1318382.png)
![3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one](/img/structure/B1318383.png)

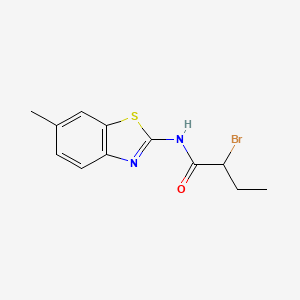
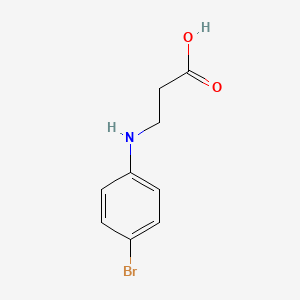
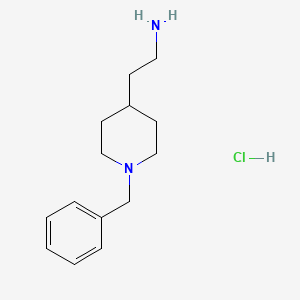

![(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1318417.png)

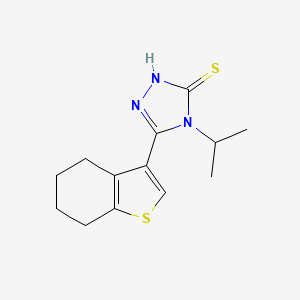
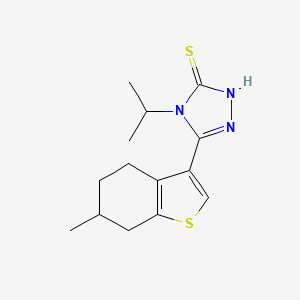
![[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride](/img/structure/B1318429.png)
